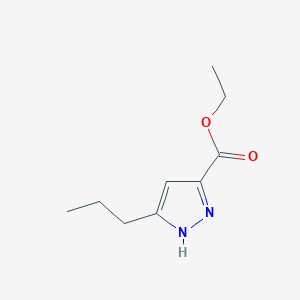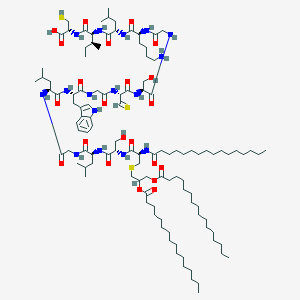
HIV-1 Pcs cyclic disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 is a retrovirus that infects humans and causes acquired immunodeficiency syndrome (AIDS). The virus targets and destroys CD4+ T cells, leading to a weakened immune system. HIV-1 Pcs cyclic disulfide is a small molecule that has been shown to inhibit HIV-1 replication.
Mécanisme D'action
HIV-1 Pcs cyclic disulfide inhibits HIV-1 replication by binding to the viral protein integrase. Integrase is responsible for integrating the viral DNA into the host cell genome, which is necessary for viral replication. By inhibiting integrase, HIV-1 Pcs cyclic disulfide prevents viral replication and reduces viral load.
Biochemical and Physiological Effects:
HIV-1 Pcs cyclic disulfide has been shown to have minimal toxicity in vitro and in vivo. The molecule does not affect cell viability or induce apoptosis. In addition, HIV-1 Pcs cyclic disulfide has been shown to be stable in biological fluids, which is important for its use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HIV-1 Pcs cyclic disulfide is its specificity for HIV-1 integrase. This specificity reduces the risk of off-target effects and toxicity. However, one limitation of HIV-1 Pcs cyclic disulfide is its low potency. The molecule has an IC50 of around 10 μM, which is relatively high compared to other HIV-1 integrase inhibitors.
Orientations Futures
There are several future directions for HIV-1 Pcs cyclic disulfide research. One direction is to improve the potency of the molecule. This could be achieved through modifications to the small molecule inhibitor or the cyclized peptide. Another direction is to study the pharmacokinetics of the molecule in humans. This information is necessary for the development of HIV-1 Pcs cyclic disulfide as a therapeutic agent. Finally, future research could explore the potential of HIV-1 Pcs cyclic disulfide as a component of combination therapy for HIV-1 infection.
Conclusion:
HIV-1 Pcs cyclic disulfide is a promising molecule for the treatment of HIV-1 infection. The molecule inhibits HIV-1 replication by binding to the viral protein integrase and has minimal toxicity in vitro and in vivo. However, the molecule has a relatively low potency and further research is needed to improve its efficacy. Overall, HIV-1 Pcs cyclic disulfide represents a promising avenue for the development of new HIV-1 therapies.
Méthodes De Synthèse
HIV-1 Pcs cyclic disulfide is synthesized using a multi-step process. The starting material is a linear peptide that is cyclized using a disulfide bond. The cyclized peptide is then modified to introduce a thiol group, which is used to attach a small molecule inhibitor. The final product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
HIV-1 Pcs cyclic disulfide has been extensively studied in vitro and in vivo. In vitro studies have shown that the molecule inhibits HIV-1 replication by binding to the viral protein integrase. In vivo studies have shown that the molecule can reduce viral load in HIV-infected mice.
Propriétés
Numéro CAS |
119320-04-6 |
|---|---|
Nom du produit |
HIV-1 Pcs cyclic disulfide |
Formule moléculaire |
C113H196N16O22S3 |
Poids moléculaire |
2227.1 g/mol |
Nom IUPAC |
(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C113H196N16O22S3/c1-12-16-19-22-25-28-31-34-37-40-43-46-49-59-96(132)122-95(77-154-76-83(151-101(137)61-51-48-45-42-39-36-33-30-27-24-21-18-14-3)73-150-100(136)60-50-47-44-41-38-35-32-29-26-23-20-17-13-2)111(146)127-92(72-131)109(144)123-87(63-78(5)6)103(138)116-69-98(134)120-88(64-79(7)8)107(142)125-90(66-82-67-115-85-57-53-52-56-84(82)85)104(139)117-70-99(135)121-93(74-152)110(145)126-91(71-130)105(140)118-68-97(133)119-86(58-54-55-62-114)106(141)124-89(65-80(9)10)108(143)129-102(81(11)15-4)112(147)128-94(75-153)113(148)149/h52-53,56-57,67,74,78-81,83,86-95,102,115,130-131,153H,12-51,54-55,58-66,68-73,75-77,114H2,1-11H3,(H,116,138)(H,117,139)(H,118,140)(H,119,133)(H,120,134)(H,121,135)(H,122,132)(H,123,144)(H,124,141)(H,125,142)(H,126,145)(H,127,146)(H,128,147)(H,129,143)(H,148,149)/t81-,83?,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-/m0/s1 |
Clé InChI |
SDTRBFOBHMIYOG-DBNCJOJGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
Séquence |
XSLGLWGXSGKLIC |
Synonymes |
HIV-1 PCS cyclic disulfide palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide) Pam(3)Cys-Ser-(HIV-1(598-609)cyclic disulfide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



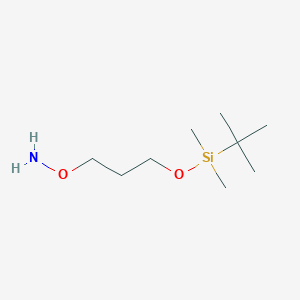
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
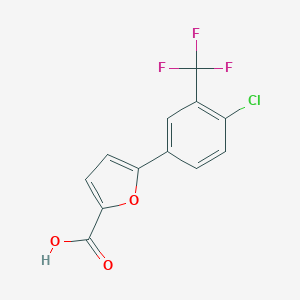


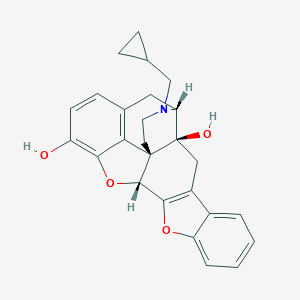


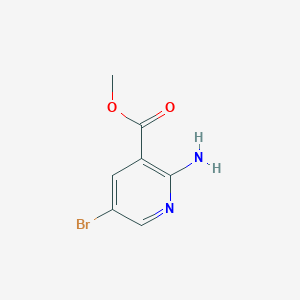

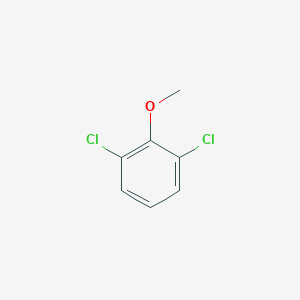

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
